molecular formula C18H16BrP B8712068 Triphenylphosphonium bromide

Triphenylphosphonium bromide

Cat. No. B8712068
M. Wt: 343.2 g/mol
InChI Key: CMSYDJVRTHCWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04703052

Procedure details

A solution of 26.23 g (0.10 mole) triphenylphosphine in 100 ml toluene at 0°-5° C. was perfused with HBr gas for 20 minutes, 250 ml ethyl ether was added and the mixture stirred for 20 minutes. The mixture was filtered, the white solid cake slurried in ether (500 ml), filtered again and air-dried to obtain 33.2 g (97%) of triphenylphosphonium bromide, m.p. 203°-205° C. (decomp.). In a separate flask 33 g (0.096 mole) of this salt, 11.9 g (0.096 mole) o-hydroxybenzyl alcohol and 100 ml dry acetonitrile were combined and heated at reflux for two hours. The resulting solution was cooled, filtered, the cake washed with 100 ml acetonitrile and dried in vacuo at 120° C. to obtain 26.2 g (61%) of the desired product, m.p. 223°-225° C. Mass spectrum (m/e): 368, 291, 262, 107.
Quantity
26.23 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BrH:20].C(OCC)C>C1(C)C=CC=CC=1>[Br-:20].[C:14]1([PH+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:4.5|

Inputs

Step One
Name
Quantity
26.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33.2 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04703052

Procedure details

A solution of 26.23 g (0.10 mole) triphenylphosphine in 100 ml toluene at 0°-5° C. was perfused with HBr gas for 20 minutes, 250 ml ethyl ether was added and the mixture stirred for 20 minutes. The mixture was filtered, the white solid cake slurried in ether (500 ml), filtered again and air-dried to obtain 33.2 g (97%) of triphenylphosphonium bromide, m.p. 203°-205° C. (decomp.). In a separate flask 33 g (0.096 mole) of this salt, 11.9 g (0.096 mole) o-hydroxybenzyl alcohol and 100 ml dry acetonitrile were combined and heated at reflux for two hours. The resulting solution was cooled, filtered, the cake washed with 100 ml acetonitrile and dried in vacuo at 120° C. to obtain 26.2 g (61%) of the desired product, m.p. 223°-225° C. Mass spectrum (m/e): 368, 291, 262, 107.
Quantity
26.23 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BrH:20].C(OCC)C>C1(C)C=CC=CC=1>[Br-:20].[C:14]1([PH+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:4.5|

Inputs

Step One
Name
Quantity
26.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33.2 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.